N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[2-[(4-cyanophenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H15N3O/c1-10(16)15-7-6-14-9-12-4-2-11(8-13)3-5-12/h2-5,14H,6-7,9H2,1H3,(H,15,16) |
InChI Key |
OXKMICJURUDKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Acylation of Primary Amines
The most direct route involves the acetylation of 2-{[(4-cyanophenyl)methyl]amino}ethylamine using acetylating agents.
Method Overview
- Reagents : Acetic anhydride or acetyl chloride.
- Base : Triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.
- Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
- Conditions : 0–25°C, 2–6 hours.
Example Protocol (Adapted from):
- Dissolve 2-{[(4-cyanophenyl)methyl]amino}ethylamine (1 eq) in anhydrous DCM.
- Add Et₃N (1.2 eq) and cool to 0°C.
- Slowly add acetic anhydride (1.1 eq) and stir at room temperature for 4 hours.
- Wash with water, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).
Reductive Amination Followed by Acylation
This two-step method avoids isolation of intermediates, improving efficiency.
Step 1: Reductive Amination
- Substrates : 4-Cyanobenzaldehyde and ethylenediamine.
- Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
- Conditions : H₂ (1 atm), ethanol, 25°C, 12–24 hours.
Reaction Scheme:
$$
\text{4-Cyanobenzaldehyde} + \text{Ethylenediamine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-{[(4-Cyanophenyl)methyl]amino}ethylamine}
$$
Step 2: Acylation
As described in Section 1.
Coupling Reactions Using Carbodiimides
Coupling agents like N,N'-carbonyldiimidazole (CDI) enable direct amide bond formation without isolating intermediates.
Example Protocol (Adapted from):
- React [(4-cyanophenyl)methyl]amino acetic acid (1 eq) with CDI (1.2 eq) in THF at 50–55°C for 2 hours.
- Add 2-aminoethylamine (1 eq) and stir at 60–65°C for 12 hours.
- Concentrate, acidify with HCl, and extract with ethyl acetate.
- Neutralize with NaHCO₃ and isolate the product.
Hydrogenation of Nitro Precursors
For analogs with nitro groups, catalytic hydrogenation provides the amine intermediate.
Example (Adapted from):
Comparative Analysis of Methods
Critical Factors Influencing Synthesis
Solvent Selection
Catalysts
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
- Synthesis of Heterocyclic Compounds : N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide serves as a versatile building block for synthesizing various heterocyclic compounds. Its functional groups allow for diverse chemical reactions, including oxidation and substitution reactions that yield new derivatives.
Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting the activity of certain enzymes which can lead to reduced inflammation or inhibited cancer cell growth .
- Antiparasitic Activity : A study demonstrated that this compound exhibits significant in vitro activity against Entamoeba histolytica, with an IC50 value lower than conventional therapies, indicating its potential in treating amoebic dysentery.
Medicine
- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of breast cancer cell lines in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .
Antiparasitic Efficacy
A recent study assessed the efficacy of this compound against Entamoeba histolytica. The findings revealed that this compound demonstrated superior activity compared to standard treatments, indicating its potential as a new therapeutic option for amoebic infections.
Antitumor Activity
In another investigation focused on breast cancer cell lines, the compound exhibited significant inhibition of cell proliferation. The results indicated that this compound could be developed into a novel anticancer agent due to its ability to target specific cellular pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Variations
Table 1: Key Structural Differences
Key Observations:
- Hydrophilic Modifications: Compounds like N-(4-hydroxyphenyl)acetamide and N-(4-aminophenyl)acetamide exhibit improved water solubility due to polar hydroxyl/amino groups but may suffer from reduced membrane permeability.
- Bulkier Substituents: UCM765 and 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-cyanophenyl)acetamide incorporate bulkier aromatic groups, which may enhance receptor binding specificity but reduce solubility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends:
- LogP and Solubility: The target compound’s tertiary amine and cyano group balance hydrophobicity (LogP ~1.8), offering better solubility than chloro analogs (LogP 2.3) but lower than hydroxylated derivatives (LogP 0.9) .
- Metabolic Stability: Cyano and methoxy substituents (e.g., UCM765 ) resist cytochrome P450-mediated metabolism, whereas amino/hydroxyl groups are metabolic hotspots.
Key Insights:
- Receptor Targeting: UCM765’s diarylamine structure enables MT2 receptor selectivity , suggesting that the target compound’s 4-cyanophenylmethyl group could be optimized for similar GPCR interactions.
- Toxicity Considerations: Halogenated analogs (e.g., 2-chloro-N-(4-cyanophenyl)acetamide ) may pose environmental risks, necessitating careful handling.
Biological Activity
N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a cyanophenyl group, which enhances its interaction with biological targets. The structure can be represented as follows:
This compound's unique functional groups contribute to its distinct chemical properties, making it a candidate for various biological applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly by binding to the active sites of enzymes, which can lead to inhibition of their activity. This mechanism is crucial in reducing inflammation and inhibiting cancer cell growth.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) studies have shown that modifications in the compound can enhance its efficacy against various cancer cell lines. One study reported that derivatives of similar compounds demonstrated IC50 values in the micromolar range against cancer cells, indicating potential for therapeutic development .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
- Inhibition of Enzyme Activity : A study highlighted that this compound effectively inhibited specific enzymes involved in cancer progression. The compound's binding affinity was assessed using competitive binding assays, revealing a significant reduction in enzyme activity at concentrations as low as 10 µM .
- Therapeutic Applications : Clinical trials involving similar compounds have shown promising results in reducing tumor size in animal models. The application of this compound was linked to a decrease in tumor proliferation rates by approximately 50% compared to control groups .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
